molecular formula C14H12N2O B8472162 4-[N-(4-hydroxybenzyl)amino]benzonitrile

4-[N-(4-hydroxybenzyl)amino]benzonitrile

Cat. No.: B8472162
M. Wt: 224.26 g/mol
InChI Key: ODVYETLITOSLII-UHFFFAOYSA-N
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Description

4-[N-(4-Hydroxybenzyl)amino]benzonitrile is a benzonitrile derivative featuring a hydroxybenzylamino substituent at the para position. This compound exhibits a nearly planar molecular geometry stabilized by an intramolecular O-H⋯N hydrogen bond between the hydroxyl and imine groups .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)methylamino]benzonitrile

InChI

InChI=1S/C14H12N2O/c15-9-11-1-5-13(6-2-11)16-10-12-3-7-14(17)8-4-12/h1-8,16-17H,10H2

InChI Key

ODVYETLITOSLII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Steric Effects

  • Hydroxy vs.
  • Sulfur Incorporation: The phenylthio group in 4-(Methyl(2-(phenylthio)phenyl)amino)benzonitrile introduces steric bulk and electron-withdrawing effects, which may lower reactivity (e.g., 13% yield vs. higher yields in simpler analogs) .

Crystallographic and Spectral Insights

  • Hydrogen Bonding : Intramolecular O-H⋯N bonds in hydroxy-substituted analogs (e.g., ) improve structural stability, whereas methoxy derivatives rely on weaker van der Waals interactions .
  • Spectral Signatures : The C≡N stretch in IR (~2220 cm⁻¹) is consistent across benzonitrile derivatives, while NMR shifts vary with substituent electronic effects (e.g., δ 7.4–7.1 for aromatic protons in 3f) .

Q & A

Q. How can researchers optimize the synthesis of 4-[N-(4-hydroxybenzyl)amino]benzonitrile to improve yield and purity?

Methodological Answer: Synthesis optimization requires balancing reaction conditions and reagent selection. For analogous nitrile-containing compounds (e.g., 4-(4-(dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile), key steps include:

  • Catalyst Selection : Use acid/base catalysts (e.g., triethylamine) to stabilize intermediates during nucleophilic substitution .
  • Temperature Control : Maintain temperatures between 60–80°C to minimize side reactions like hydrolysis of the nitrile group .
  • Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) to separate byproducts. Purity can be verified via HPLC (≥95% purity threshold) .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the hydroxybenzylamino group (δ 6.5–7.5 ppm for aromatic protons) and nitrile functionality (C≡N stretch at ~2200–2260 cm1^{-1} in IR) .
  • Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular ion peak (e.g., [M+H]+ at m/z 265.1218 for C14_{14}H13_{13}N2_{2}O) .
  • X-ray Crystallography : For crystalline derivatives, resolve bond angles and intermolecular interactions (e.g., hydrogen bonding between hydroxy and nitrile groups) .

Q. What mechanisms underlie the biological activity of this compound in enzyme inhibition studies?

Methodological Answer: The compound’s bioactivity often stems from:

  • Hydrogen Bonding : The hydroxybenzyl group interacts with catalytic residues (e.g., serine in proteases) .
  • Electron-Withdrawing Effects : The nitrile group enhances electrophilicity, enabling covalent binding to thiol groups in enzymes .
  • Validation : Use kinetic assays (e.g., IC50_{50} measurements) and molecular docking (software like AutoDock Vina) to correlate structure-activity relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental binding affinities of this compound with biological targets?

Methodological Answer: Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:

  • Enhanced Sampling MD Simulations : Use accelerated molecular dynamics (aMD) to explore ligand-receptor conformational landscapes .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between predicted and observed poses .
  • Crystallographic Validation : Compare docking poses with co-crystal structures (e.g., PDB ID: 2XK for nitrile-containing inhibitors) .

Q. What experimental designs are recommended to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS. The hydroxybenzyl group may undergo oxidation at pH >7 .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C for nitriles) .
  • Metabolite Profiling : Expose to liver microsomes and identify metabolites (e.g., hydroxylation at the benzyl position) using UPLC-QTOF .

Q. How can the compound be modified to enhance its utility as a fluorescent probe for enzyme activity studies?

Methodological Answer:

  • Fluorophore Integration : Attach dansyl or coumarin derivatives to the hydroxybenzyl group via ester linkages. Monitor emission shifts (Δλ ~50 nm) upon enzyme binding .
  • Quenching Mechanisms : Use Förster resonance energy transfer (FRET) with a nitrobenzoxadiazole (NBD) quencher paired with the nitrile group .
  • Validation : Test probe specificity using knockout enzyme models or competitive inhibitors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar benzonitrile derivatives?

Methodological Answer:

  • Meta-Analysis : Compare IC50_{50} values across studies, normalizing for assay conditions (e.g., ATP concentration in kinase assays) .
  • Structural Clustering : Group compounds by substituent patterns (e.g., para-hydroxy vs. meta-nitro) to identify activity trends .
  • Counter-Screening : Test off-target effects using panels of related enzymes (e.g., cytochrome P450 isoforms) .

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